(E)-3-((4-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 372503-98-5
Cat. No.: VC6491437
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372503-98-5 |
|---|---|
| Molecular Formula | C19H14N4O3S |
| Molecular Weight | 378.41 |
| IUPAC Name | (E)-3-(4-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H14N4O3S/c1-26-17-8-4-15(5-9-17)21-11-14(10-20)19-22-18(12-27-19)13-2-6-16(7-3-13)23(24)25/h2-9,11-12,21H,1H3/b14-11+ |
| Standard InChI Key | AKZZZDBVYOODMH-SDNWHVSQSA-N |
| SMILES | COC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural Analysis and Molecular Features
The compound’s structure integrates three key components:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-Nitrophenyl substituent: Attached to the thiazole’s C4 position, this group introduces strong electron-withdrawing effects due to the nitro (-NO₂) moiety, enhancing electrophilic character.
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Acrylonitrile bridge: The (E)-configured α,β-unsaturated nitrile group connects the thiazole’s C2 position to a 4-methoxyphenylamino (-NH-C₆H₄-OCH₃) group, contributing planar geometry and potential hydrogen-bonding interactions .
Key structural parameters (derived from analogous compounds ):
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₉H₁₄N₄O₃S |
| Molecular weight | 402.41 g/mol |
| Double bond geometry | E-configuration |
| Thiazole substitution | 4-(4-nitrophenyl), 2-acrylonitrile |
The nitro group’s electron-withdrawing nature polarizes the thiazole ring, while the methoxyphenylamino group offers moderate electron donation via resonance, creating a push-pull system that may enhance reactivity or binding affinity .
Synthetic Routes and Optimization
Thiazole Core Formation
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving condensation of α-halo ketones with thioureas . For this compound:
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4-(4-Nitrophenyl)thiazol-2-amine is prepared by reacting 2-bromo-4′-nitroacetophenone with thiourea under basic conditions.
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Bromination at the thiazole’s C2 position introduces a leaving group for subsequent nucleophilic substitution .
Acrylonitrile Moiety Installation
The acrylonitrile group is introduced via Knoevenagel condensation:
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2-Formylthiazole intermediate reacts with malononitrile in the presence of a base (e.g., piperidine).
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The 4-methoxyphenylamino group is appended through nucleophilic addition-elimination, with stereoselective E-configuration favored under thermal conditions .
Optimization challenges:
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Regioselectivity: Competing reactions at thiazole’s C2 vs. C5 positions require careful control of reaction temperature and catalysts .
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Stereoselectivity: Microwave-assisted synthesis has been reported to improve E/Z ratios in analogous acrylonitriles .
Physicochemical Properties
The compound’s limited aqueous solubility stems from its hydrophobic nitrophenyl and methoxyphenyl groups, necessitating polar aprotic solvents for biological assays .
Biological Activity and Mechanisms
While direct studies on this compound are scarce, structurally related thiazole-acrylonitriles exhibit:
Kinase Inhibition
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CDK9 selectivity: Analogous 4-thiazolylpyrimidines inhibit CDK9 at nanomolar concentrations (IC₅₀ = 7 nM) by binding to the ATP pocket, as shown in X-ray crystallography . The nitrophenyl group may mimic adenine’s nitroheterocyclic interactions.
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Anticancer potential: Primary chronic lymphocytic leukemia (CLL) cells show sensitivity to similar compounds, with therapeutic indices exceeding 30-fold .
Antimicrobial Activity
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Thiazoles with nitrophenyl groups demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 2–8 µg/mL) and Candida albicans . The acrylonitrile moiety’s electrophilicity may disrupt microbial cell membranes via thiol-adduct formation.
| Scenario | Protocol |
|---|---|
| Synthesis | Use fume hood, nitrile gloves |
| Storage | Desiccator, -20°C, under N₂ atmosphere |
| Disposal | Incineration with alkaline scrubber |
Future Directions
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Structure-activity relationship (SAR) studies: Modifying the methoxy group’s position (ortho/meta) could optimize pharmacokinetics.
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Prodrug development: Esterification of the nitrile to carbamate derivatives may enhance oral bioavailability.
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Target identification: Proteomic profiling (e.g., kinome-wide screening) to elucidate off-target effects.
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